methyl (1S,2R,3R,4R,6S)-5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylate
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Overview
Description
Methyl (1S,2R,3R,4R,6S)-5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylate is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and industry. Its structure consists of a tricyclo[2.2.1.02,6]heptane core with a carboxylate ester and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,2R,3R,4R,6S)-5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylate typically involves a series of organic reactions. One common method is the [2+2] cycloaddition reaction, which forms the tricyclic core. This reaction can be initiated using photochemistry, where light energy is used to drive the reaction . The resulting intermediate can then be further functionalized to introduce the carboxylate ester and ketone groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,2R,3R,4R,6S)-5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Methyl (1S,2R,3R,4R,6S)-5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (1S,2R,3R,4R,6S)-5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,3R,5S)-(-)-Isopinocampheol: A similar tricyclic compound with different functional groups.
Methyl 6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylate: Another bicyclic compound with a similar ester functional group.
Uniqueness
Methyl (1S,2R,3R,4R,6S)-5-oxotricyclo[22102,6]heptane-3-carboxylate is unique due to its specific tricyclic structure and the presence of both a ketone and an ester functional group
Properties
Molecular Formula |
C9H10O3 |
---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
methyl (1S,2R,3R,4R,6S)-5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylate |
InChI |
InChI=1S/C9H10O3/c1-12-9(11)7-4-2-3-5(7)6(3)8(4)10/h3-7H,2H2,1H3/t3-,4+,5+,6-,7-/m0/s1 |
InChI Key |
JSISJOWGBCKCEN-XUVCUMPTSA-N |
Isomeric SMILES |
COC(=O)[C@H]1[C@H]2C[C@H]3[C@@H]1[C@H]3C2=O |
Canonical SMILES |
COC(=O)C1C2CC3C1C3C2=O |
Origin of Product |
United States |
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